
2-Chloro-7-methoxynaphthalene-1,4-dione
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Description
2-Chloro-7-methoxynaphthalene-1,4-dione is a useful research compound. Its molecular formula is C11H7ClO3 and its molecular weight is 222.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
2-Chloro-7-methoxynaphthalene-1,4-dione has been studied for various biological effects, including:
- Anticancer Activity : This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate that derivatives of naphthoquinones exhibit cytotoxic effects against lung (H460), breast (MDA-MB-231), and ovarian (A2780) cancer cells with IC50 values in the micromolar range .
- Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities. Research has indicated that naphthoquinone derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungal strains .
- Antioxidant Effects : The antioxidant potential of naphthoquinones is notable, with studies showing that they can scavenge free radicals and reduce oxidative stress in cells .
Several case studies have highlighted the applications of this compound:
- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various naphthoquinone derivatives on multiple cancer cell lines. The results demonstrated that certain derivatives exhibited significant antiproliferative activity, suggesting potential for development into anticancer agents .
- Antimicrobial Efficacy Study : Research focused on the antibacterial properties of naphthoquinones revealed that these compounds could serve as effective agents against resistant bacterial strains. The study measured minimum inhibitory concentrations (MIC) and found promising results against pathogens like Klebsiella pneumoniae .
Properties
CAS No. |
83228-50-6 |
---|---|
Molecular Formula |
C11H7ClO3 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
2-chloro-7-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO3/c1-15-6-2-3-7-8(4-6)11(14)9(12)5-10(7)13/h2-5H,1H3 |
InChI Key |
VLSLXISHYFTZKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(C2=O)Cl |
Origin of Product |
United States |
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